molecular formula C11H13NO2 B14768433 4-Cyclobutoxybenzamide

4-Cyclobutoxybenzamide

Cat. No.: B14768433
M. Wt: 191.23 g/mol
InChI Key: KPSYDEUUKVBJQY-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzamide is an organic compound belonging to the benzamide family It features a benzamide core with a cyclobutoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxybenzamide typically involves the condensation of 4-cyclobutoxybenzoic acid with ammonia or an amine. This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids like ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated benzamides.

Scientific Research Applications

4-Cyclobutoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutoxy group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application, but generally, it may inhibit or activate certain biological processes by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

    Benzamide: The simplest form of benzamide, used as a reference compound.

    4-Methoxybenzamide: Similar structure with a methoxy group instead of a cyclobutoxy group.

    4-Ethoxybenzamide: Contains an ethoxy group, offering different steric and electronic properties.

Uniqueness: 4-Cyclobutoxybenzamide is unique due to the presence of the cyclobutoxy group, which can impart distinct steric and electronic effects, potentially enhancing its reactivity and specificity in various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-cyclobutyloxybenzamide

InChI

InChI=1S/C11H13NO2/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H2,12,13)

InChI Key

KPSYDEUUKVBJQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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